molecular formula C38H42N2O6 B073571 Obaberine CAS No. 1263-80-5

Obaberine

Cat. No. B073571
CAS RN: 1263-80-5
M. Wt: 622.7 g/mol
InChI Key: FBCXFKWMGIWMJQ-IHLOFXLRSA-N
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Description

Obaberine is a natural alkaloid isolated from the plant Isatis tinctoria L. (Woad). It has been widely studied for its potential use in various scientific research applications due to its unique properties. In

Scientific Research Applications

Synthesis and Chemical Applications

  • Obaberine has been a subject of interest in the field of organic chemistry, particularly in its synthesis. Nakova and Tolkachev (2004) conducted studies on the synthesis of this compound through cyclocondensation and Bischler-Napieralski cyclization processes, highlighting its significance in organic synthesis and chemical reactions (Nakova & Tolkachev, 2004).

Pharmacological Potential

  • In the field of pharmacology, a study by Rukachaisirikul et al. (2019) identified this compound as one of several alkaloids isolated from the roots of Cissampelos pareira. This research contributes to understanding the potential medicinal properties of natural products, including this compound (Rukachaisirikul et al., 2019).

Bioinformatics and Ontology

  • While not directly related to this compound, the Ontology for Biomedical Investigations (OBI) provides a framework for describing biomedical investigations, including those involving compounds like this compound. The OBI can be crucial in structuring and standardizing research data, thus facilitating research in areas such as this compound-related studies (Bandrowski et al., 2016).

Applications in Organizational Behavior and Management

  • Although not specifically focused on this compound, research in organizational behavior management (OBM) can provide methodologies and frameworks that could be applicable in research settings, including those investigating compounds like this compound. Studies in OBM emphasize the importance of structured approaches and management strategies in research environments (Erath et al., 2021).

properties

CAS RN

1263-80-5

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

(1R,14S)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1

InChI Key

FBCXFKWMGIWMJQ-IHLOFXLRSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC

Other CAS RN

26252-04-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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